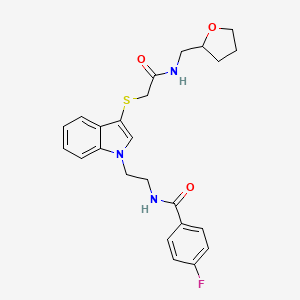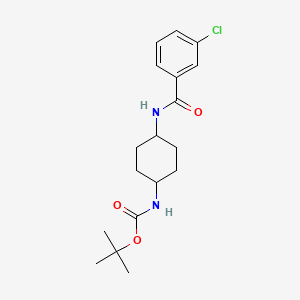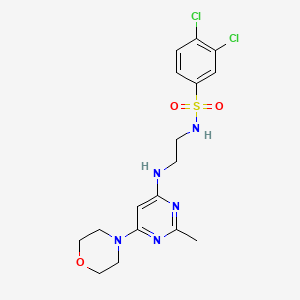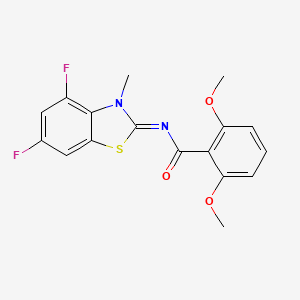![molecular formula C11H19NO2 B2709313 N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide CAS No. 2224346-31-8](/img/structure/B2709313.png)
N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide, also known as DMXAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as an anti-cancer agent. DMXAA was first developed in the 1980s and has since been studied extensively for its mechanism of action and potential therapeutic applications.
作用机制
The exact mechanism of action of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been shown to activate the transcription factor NF-κB, leading to the production of cytokines such as TNF-α and IL-6. These cytokines are believed to play a key role in the anti-tumor effects of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide.
Biochemical and Physiological Effects
N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been shown to induce the production of cytokines such as TNF-α and IL-6, leading to the activation of anti-tumor immune responses. N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has also been shown to selectively target and destroy tumor blood vessels, leading to the inhibition of tumor growth.
实验室实验的优点和局限性
One of the main advantages of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide for lab experiments is its selective targeting of tumor blood vessels, which makes it a promising anti-cancer agent. However, N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has also been shown to have some limitations in terms of its toxicity and side effects. In preclinical studies, N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been shown to cause liver toxicity and immune-related side effects, which may limit its use in clinical settings.
未来方向
There are several future directions for the study of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide. One direction is the development of more potent and selective N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide analogs that can target tumors more effectively and with fewer side effects. Another direction is the investigation of the synergistic effects of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide and its potential therapeutic applications in cancer treatment.
合成方法
N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,3-dimethylbutadiene with acrolein to form 2-(acryloyloxy)-3,3-dimethylbutyraldehyde. This compound is then reacted with hydroxylamine to form N-hydroxy-2-(acryloyloxy)-3,3-dimethylbutyramide, which is subsequently reacted with dimethylamine to form N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide.
科学研究应用
N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been shown to selectively target and destroy tumor blood vessels, leading to the inhibition of tumor growth. N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has also been shown to stimulate the immune system, leading to the activation of anti-tumor immune responses.
属性
IUPAC Name |
N-[(5,5-dimethyloxan-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-4-10(13)12-7-9-5-6-11(2,3)8-14-9/h4,9H,1,5-8H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTMALDHSXCWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(OC1)CNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one](/img/structure/B2709230.png)

![N-(3,5-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2709232.png)
![N-(2-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2709233.png)

![N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2709236.png)
![N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide](/img/structure/B2709237.png)






![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2709252.png)